molecular formula C7H5Cl2I B1461150 4,5-Dichloro-2-iodotoluene CAS No. 1806312-27-5

4,5-Dichloro-2-iodotoluene

Cat. No.: B1461150
CAS No.: 1806312-27-5
M. Wt: 286.92 g/mol
InChI Key: ULUQZAJTVSHBQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4,5-Dichloro-2-iodotoluene” is a chemical compound used in scientific research. It possesses unique properties that make it valuable for various applications, including organic synthesis and pharmaceutical development. The molecular formula of this compound is C7H5Cl2I .


Molecular Structure Analysis

The molecular structure of “this compound” is based on the molecular formula C7H5Cl2I . Unfortunately, the specific structure details are not available in the search results.

Scientific Research Applications

α-Carbonyl Dihalogenation

A significant application of dihaloiodoarenes, closely related to 4,5-Dichloro-2-iodotoluene, is in the α-carbonyl dihalogenation reaction. Treating diazoacetate derivatives with either iodobenzene dichloride or iodotoluene difluoride leads to gem-dichlorination or gem-difluorination products, respectively. This reaction is catalyzed by Lewis acid or Lewis base activation of the aryl-λ(3)-iodane species, proceeding rapidly and chemoselectively to yield the desired gem-difunctionalized products in good to excellent yield (Tao, Tran, & Murphy, 2013).

Iodofluorination of Alkenes and Alkynes

Another research application involves the iodofluorination of alkenes and alkynes promoted by iodine and 4-iodotoluene difluoride. This process generates in situ the 'IF' couple that adds in a Markovnikov fashion and with prevalent anti-stereoselectivity to various alkenes and alkynes (Conte, Panunzi, & Tingoli, 2006).

Catalytic Dichlorination

A novel approach to synthesizing chlorinated natural products involves a catalyst that adds a pair of chlorine atoms to an alkene using only a chloride salt as its halogen source, bypassing the need for chlorine gas. This catalytic variant employs 4-iodotoluene to generate 4-iodotoluene dichloride, avoiding the use of Cl2 altogether (Peplow, 2019).

Oxygen Functionalizations of β-Dicarbonyl Compounds

p-Iodotoluene difluoride has been found to be a general reagent for the effective introduction of various oxygen-containing functionalities at the α-position of β-dicarbonyl compounds. These transformations can be readily realized under mild conditions, highlighting the versatility of iodotoluene derivatives in synthetic chemistry (Yu, Tian, & Zhang, 2010).

Photodissociation Dynamics

Research into the photodissociation dynamics of 2-iodotoluene following excitation at 266 nm has provided insights into the behavior of such compounds under specific light conditions, offering potential applications in photochemistry and materials science (Liu et al., 2016).

Biochemical Analysis

Cellular Effects

The effects of 4,5-Dichloro-2-iodotoluene on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, this compound affects cellular metabolism by altering the activity of key metabolic enzymes. These effects highlight the compound’s potential impact on cell function and its relevance in biochemical research .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves its binding interactions with biomolecules. The compound can bind to enzyme active sites, leading to either inhibition or activation of the enzyme’s activity. For example, it can inhibit the activity of certain kinases by occupying their ATP-binding sites. Additionally, this compound can induce changes in gene expression by interacting with DNA-binding proteins and transcription factors. These molecular interactions are critical for understanding the compound’s mode of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to the formation of various degradation products. These degradation products can have different effects on cellular function compared to the parent compound. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular processes, including alterations in enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Toxic or adverse effects can occur at high doses, including cytotoxicity and disruption of normal cellular processes. These dosage-dependent effects are crucial for determining the safe and effective use of this compound in research and potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can undergo biotransformation by cytochrome P450 enzymes, leading to the formation of metabolites that can be further processed by other metabolic enzymes. These metabolic pathways can influence the compound’s activity and its effects on cellular function. Additionally, this compound can affect metabolic flux and metabolite levels, highlighting its role in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important for understanding its biological effects. The compound can be transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it can localize to different cellular compartments, including the cytoplasm and nucleus. The distribution of this compound within tissues can also vary, depending on factors such as blood flow and tissue permeability .

Properties

IUPAC Name

1,2-dichloro-4-iodo-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2I/c1-4-2-5(8)6(9)3-7(4)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULUQZAJTVSHBQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1I)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.